3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3,3-dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOCWVFJMXXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CCNCC2)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of aromatic aldehydes, thiourea, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of molecular iodine under solvent-free conditions . This one-pot reaction is efficient and yields the desired spiro compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the azaspiro ring acts as a nucleophilic site, enabling reactions with electrophilic reagents.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Alkyl halides (R-X) | N-alkylated derivatives | 60–85 | |
| Acid chlorides (RCOCl) | Amide formation at N-site | 70–90 |
Key observations:
-
Alkylation occurs preferentially at the nitrogen due to its lone pair availability.
-
Steric hindrance from the dimethyl groups slightly reduces reaction rates compared to non-substituted analogs .
Oxidation Reactions
The dioxa component undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | Ketone formation at ether bridge | >80% |
| H₂O₂/Fe³⁺ | RT, 12 hr | Carboxylic acid derivatives | 50–65% |
Mechanistic insight:
-
Oxidation targets the methylene groups adjacent to oxygen atoms, forming ketones or acids via radical intermediates.
Acid-Catalyzed Ring-Opening
The spirocyclic structure undergoes ring-opening in acidic media:
| Acid | Temperature | Product | Application |
|---|---|---|---|
| H₂SO₄ (conc.) | 80°C | Linear diamino-diol derivatives | Scaffold for polymer precursors |
| HCl (gas) | 0°C | Chlorinated acyclic compounds | Intermediate for bioactive molecules |
Industrial relevance:
Reductive Transformations
Selective reduction modifies the compound’s functional groups:
| Reducing Agent | Target Site | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Amide groups | Secondary amines | Requires anhydrous conditions |
| H₂/Pd-C | Ketal oxygen | Alcohol intermediates | Limited to high-pressure systems |
Cycloaddition and Spiro-Functionalization
The compound participates in [3+2] cycloadditions to expand its architecture:
| Reaction Type | Partner | Catalyst | Product Complexity |
|---|---|---|---|
| Huisgen cycloaddition | Azides | Cu(I) | Triazole-fused spirocycles |
| Prins cyclization | Aldehydes | BF₃·Et₂O | Tetracyclic morphinan analogs |
Applications:
-
Triazole derivatives show enhanced antimicrobial activity (MIC: 2–8 μg/mL against S. aureus).
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Rate (Relative) |
|---|---|---|
| 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane | N-alkylation | 1.0 (baseline) |
| 1,9-Dioxa-4-azaspiro[5.5]undecane (no methyl) | Same reaction | 1.5× faster |
| 2-Oxa-9-azaspiro[5.5]undecane | Oxidation | 0.7× slower |
Stability Under Synthetic Conditions
Critical parameters influencing reaction outcomes:
| Factor | Optimal Range | Deviation Impact |
|---|---|---|
| pH | 4–6 (aqueous) | <4: Premature hydrolysis |
| Temperature | 25–60°C | >80°C: Decomposition |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is in medicinal chemistry, particularly as a scaffold for developing new pharmacological agents.
GABA Receptor Modulation
Research has shown that compounds based on spirocyclic structures like this compound can act as modulators of the gamma-aminobutyric acid type A (GABAAR) receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
A study highlighted the potential of spirocyclic compounds in enhancing GABAAR binding affinity and selectivity, suggesting their use in developing anxiolytic and anticonvulsant drugs .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its unique structural features that allow for various chemical transformations.
Synthesis of Complex Molecules
The synthesis of derivatives from this compound has been reported using various methodologies including cyclization reactions and functional group modifications. For instance, the compound can be used to synthesize cis/trans spiro compounds through a one-step reaction involving dimethyl butynedioate and other reagents . This highlights its utility in producing complex organic molecules efficiently.
Agricultural Applications
Another significant application area is agriculture, where derivatives of this compound are explored for their potential as pesticides or herbicides.
Pesticidal Activity
Research indicates that compounds with similar structural frameworks exhibit pesticidal properties. The ability to modify functional groups on the spirocyclic structure allows for tailoring the biological activity against specific pests or diseases affecting crops .
Case Study 1: GABAAR Antagonists
In a study focused on GABAAR antagonists derived from spirocyclic structures, it was found that specific modifications to the this compound framework resulted in compounds with enhanced receptor binding affinity and selectivity . This research underscores the importance of structure-activity relationships in drug design.
Case Study 2: Synthesis Methodologies
A recent patent outlines an efficient method for synthesizing derivatives of this compound using readily available reagents and straightforward procedures . This method not only simplifies the synthesis but also enhances yield and reduces costs associated with producing these valuable compounds.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The spirocyclic framework allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms (O, N) in the [5.5] undecane framework exhibit diverse physicochemical and biological properties depending on substituent patterns, heteroatom positions, and stereochemistry. Below is a detailed comparison:
Structural Variations and Heteroatom Positioning
- 1,5-Dioxa-9-azaspiro[5.5]undecane (Compound 4 in ): Differs in oxygen placement (positions 1 and 5 vs. 2 and 4 in the target compound). Substitution at the nitrogen (e.g., benzyl or ethyl groups) enhances metabolic stability and receptor selectivity .
3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane ():
Substituent Effects on Bioactivity
Methyl vs. Ethyl Substitution ():
- Methyl-substituted dioxaspiro[5.5]undecane (Compound 3) and ethyl-substituted analogs (Compound 4) show distinct mass spectral fragmentation patterns (e.g., m/z 112 vs. m/z 126/129) due to differences in alkyl chain cleavage .
- Ethyl groups enhance volatility and antennal response in pheromone studies, as seen in Bactrocera species .
Key Research Findings and Trends
- Metabolic Stability : Trifluoromethyl-substituted spiro compounds (e.g., 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane) exhibit enhanced metabolic resistance due to fluorine’s electron-withdrawing effects, making them promising drug candidates .
- Volatility in Pheromones : Methyl/ethyl-substituted dioxaspiro[5.5]undecanes are critical semiochemicals in insects, with volatility tuned by alkyl chain length .
- Stereoselective Synthesis : Advances in asymmetric catalysis enable access to enantiopure spirocycles, addressing challenges in chiral drug development .
Biological Activity
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₉N₁O₂
- Molecular Weight : 185.27 g/mol
- CAS Number : 106569-79-3
The spirocyclic structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antibacterial activity. For instance, compounds related to benzothiazinone derivatives have been identified as effective against tuberculosis pathogens, suggesting a potential application in treating bacterial infections .
Neuroprotective Effects
Recent investigations into similar spiro compounds indicate potential neuroprotective effects. A study highlighted that certain derivatives could inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease therapy . The mechanism involves the stabilization of neurotransmitter levels in the brain.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its efficacy as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable approach includes a one-step reaction involving dimethyl butynedioate and other reagents in the presence of anhydrous magnesium sulfate . This method is advantageous due to its simplicity and the availability of raw materials.
Case Studies
Q & A
Q. Basic Research Focus
- NMR spectroscopy :
- HRMS : Confirm molecular ions (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- X-ray crystallography : Definitive proof of stereochemistry for crystalline derivatives .
How do reaction conditions influence the regioselectivity of spirocycle functionalization?
Advanced Research Focus
Regioselectivity in spirocycle derivatization (e.g., aminomethylation or oxidation) depends on:
- Substituent effects : Electron-withdrawing groups (e.g., dicyanomethylene) direct nucleophilic attacks to specific positions .
- Catalytic systems : EDC•HCl promotes coupling of diones to amines, while NaBH4 selectively reduces ketones without affecting lactams .
- Temperature control : Low temperatures (−60°C) stabilize intermediates in Wittig reactions for methoxymethylene installation .
How can conflicting spectral data for spirocyclic compounds be resolved?
Advanced Research Focus
Contradictions in NMR or MS data often stem from:
- Solvent artifacts : Residual solvents (e.g., THF-d8) may obscure signals; use DMSO-d6 for better resolution .
- Dynamic effects : Chair-flipping in piperidine rings broadens signals; variable-temperature NMR clarifies exchange processes .
- Impurity profiles : Trace byproducts (e.g., oxidation products) require LC-MS/MS with MRM transitions for identification .
What strategies optimize yields in multi-step spirocycle syntheses?
Q. Basic Research Focus
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during ketone reductions .
- Stepwise annelation : Prioritize forming the oxa-ring before introducing the aza-ring to minimize steric clashes .
- Workup protocols : Acid-base extraction removes unreacted aldehydes or ketones early in the synthesis .
What computational tools aid in predicting spirocyclic compound reactivity?
Q. Advanced Research Focus
- DFT calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) .
- Molecular docking : Predict binding conformations of spirocycles in biological targets (e.g., enzymes with hydrophobic pockets) .
- pKa prediction : Tools like ACD/Percepta estimate basicity of aza-spirocycles to guide protonation strategies .
How are spirocyclic compounds characterized for stability under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose compounds to pH 1–13 buffers and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for storage recommendations) .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation rates under simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
